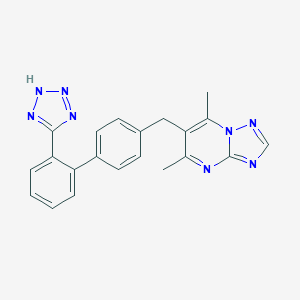
(1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has potential applications in various scientific research fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. Additionally, it has been studied as a potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter release.
Mechanism Of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic processes. Additionally, it may modulate neurotransmitter release by regulating the activity of ion channels and receptors in the brain.
Biochemical And Physiological Effects
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and decrease tumor growth. It has also been shown to inhibit the growth of bacteria and fungi, and modulate neurotransmitter release in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using (1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, its ability to inhibit the growth of cancer cells and bacteria/fungi makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on (1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method and develop more efficient and cost-effective methods. Additionally, further studies can be conducted to evaluate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Finally, research can be conducted to investigate its potential as an antimicrobial agent and its ability to inhibit the growth of drug-resistant bacteria and fungi.
Synthesis Methods
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 5,7-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-4-carboxylic acid with 2-(1H-tetrazol-5-yl)aniline in the presence of triethylamine and N,N-dimethylformamide. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
properties
CAS RN |
168152-68-9 |
|---|---|
Product Name |
(1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dimethyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molecular Formula |
C21H18N8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5,7-dimethyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H18N8/c1-13-19(14(2)29-21(24-13)22-12-23-29)11-15-7-9-16(10-8-15)17-5-3-4-6-18(17)20-25-27-28-26-20/h3-10,12H,11H2,1-2H3,(H,25,26,27,28) |
InChI Key |
YYMQTHMUNAMZFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Other CAS RN |
168152-68-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)

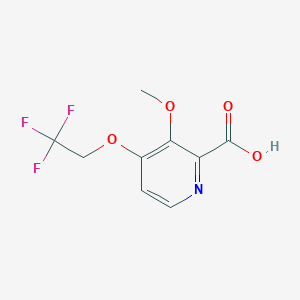
![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)
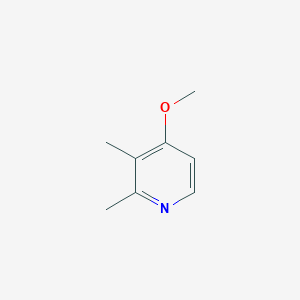
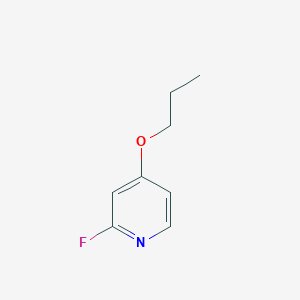
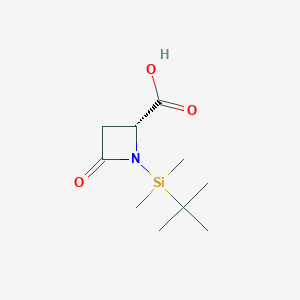
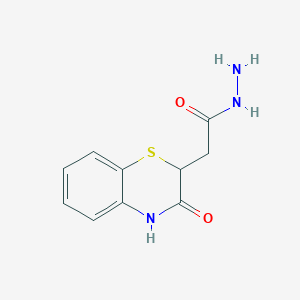
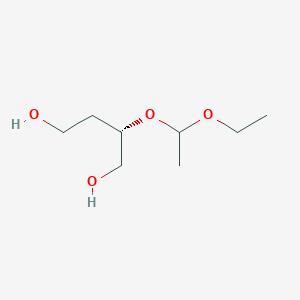
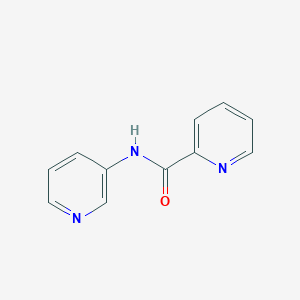
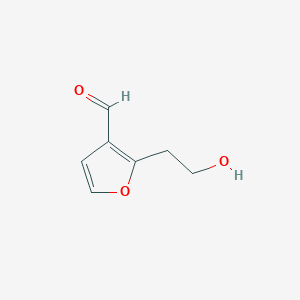
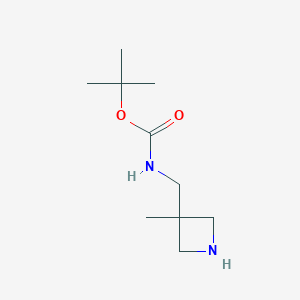
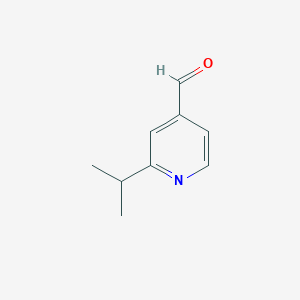
![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)